Methoxamin

Übersicht

Beschreibung

Methoxamin ist ein starkes Sympathomimetikum, das als Alpha-Adrenorezeptor-Agonist wirkt. Es wird in erster Linie zur Behandlung von Hypotonie verwendet, insbesondere in Situationen wie Spinalanästhesie, Blutungen und Schock, die mit Hirnschäden durch Trauma oder Tumor verbunden sind . This compound bewirkt eine anhaltende periphere Vasokonstriktion, die sowohl den systolischen als auch den diastolischen Blutdruck erhöht .

Herstellungsmethoden

Methoxaminhydrochlorid kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Herstellung von Acetylhydroxylamin, gefolgt von der Herstellung von Acetylmethoxyamin und schließlich der Herstellung von Methoxaminhydrochlorid . Eine andere Methode beinhaltet eine kaskadierte Eintopf-Reaktion in einer Wasserphase unter Verwendung von Schwefeldioxidgas, Natriumnitrit, Natriumhydroxid und Dimethylsulfat . Diese Methode ist einfach, umweltfreundlich und für die industrielle Produktion geeignet .

Wissenschaftliche Forschungsanwendungen

Methoxamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound wirkt durch periphere Vasokonstriktion, indem es als reiner Alpha-1-Adrenorezeptor-Agonist wirkt . Diese Wirkung erhöht den systemischen Blutdruck, indem sie periphere Blutgefäße verengt und die Pumpleistung des Herzens erhöht . This compound zielt speziell auf Alpha-1A-, Alpha-1B- und Alpha-1D-Adrenorezeptoren .

Wirkmechanismus

Target of Action

Methoxamine primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and are found in both the heart and peripheral blood vessels .

Mode of Action

Methoxamine acts as a pure alpha-1 adrenergic receptor agonist . By binding to these receptors, it induces peripheral vasoconstriction, which is the narrowing of blood vessels . This action increases the force of the heart’s pumping action and raises both systolic and diastolic blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Methoxamine is the alpha-1 adrenergic signaling pathway . Activation of this pathway leads to vasoconstriction and an increase in blood pressure . The downstream effects include increased cardiac output and systemic vascular resistance .

Pharmacokinetics

It is known that methoxamine has low protein binding .

Result of Action

The primary result of Methoxamine’s action is an increase in both systolic and diastolic blood pressure . It is used for the prevention and treatment of the acute hypotensive state occurring with spinal anesthesia . It is also indicated as adjunctive treatment of hypotension due to hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor .

Biochemische Analyse

Biochemical Properties

Methoxamine interacts with alpha-1 adrenergic receptors in the human body . It acts as an agonist for these receptors, leading to peripheral vasoconstriction . This interaction increases both systolic and diastolic blood pressure .

Cellular Effects

Methoxamine has a potent effect on various types of cells and cellular processes. It increases the force of the heart’s pumping action and constricts peripheral blood vessels . This leads to an increase in systemic blood pressure, both systolic and diastolic . Methoxamine is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia .

Molecular Mechanism

The molecular mechanism of Methoxamine involves its action as a pure alpha-1 adrenergic receptor agonist . It acts through peripheral vasoconstriction, consequently increasing systemic blood pressure . Methoxamine does not appear to have any effect on beta-adrenergic receptors .

Temporal Effects in Laboratory Settings

It is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia .

Metabolic Pathways

It is known that Methoxamine acts as an agonist for alpha-1 adrenergic receptors, leading to peripheral vasoconstriction .

Transport and Distribution

It is known that Methoxamine acts through peripheral vasoconstriction, indicating that it is distributed throughout the body via the circulatory system .

Subcellular Localization

Given its role as an alpha-1 adrenergic receptor agonist, it is likely that Methoxamine interacts with these receptors on the cell membrane .

Vorbereitungsmethoden

Methoxamine hydrochloride can be synthesized through various methods. One common method involves the preparation of acetyl hydroxylamine, followed by the preparation of acetyl methoxyamine, and finally, the preparation of methoxamine hydrochloride . Another method involves a cascade one-pot reaction in a water phase using sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate . This method is simple, environmentally friendly, and suitable for industrial production .

Analyse Chemischer Reaktionen

Methoxamin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann zu verschiedenen Oxidationsprodukten oxidiert werden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Reduktionsprodukte zu ergeben.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Methoxygruppen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Methoxamin ähnelt in seiner Struktur Verbindungen wie Butaxamin und 2,5-Dimethoxyamphetamin (2,5-DMA) . Es ist einzigartig in seiner spezifischen Wirkung als Alpha-1-Adrenorezeptor-Agonist, was es von anderen Sympathomimetika unterscheidet . Andere ähnliche Verbindungen sind Phenylephrin und Midodrin, die ebenfalls auf Alpha-Adrenorezeptoren wirken, aber unterschiedliche pharmakologische Profile und Anwendungen haben .

Eigenschaften

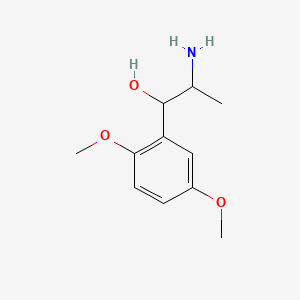

IUPAC Name |

2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAJPNHVVFWKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023290 | |

| Record name | Methoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (185 g/L), 9.21e+00 g/L | |

| Record name | Methoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Methoxamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic). | |

| Record name | Methoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

390-28-3 | |

| Record name | Methoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=390-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.